Demethylmaprotiline-d2-1

Mass Spectrometry Stable Isotope Labeling Quantitative Bioanalysis

Demethylmaprotiline-d2-1 is a stable isotope-labeled internal standard (+2 Da mass shift) essential for accurate LC-MS/MS quantification of desmethylmaprotiline in complex biological matrices. Its co-elution and near-identical ionization efficiency correct for matrix effects and ion suppression, ensuring regulatory-compliant data for therapeutic drug monitoring, forensic toxicology, and preclinical pharmacokinetic studies. Select this certified reference material to eliminate quantification bias and achieve robust, reproducible results.

Molecular Formula C19H21N
Molecular Weight 265.4 g/mol
Cat. No. B12405329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDemethylmaprotiline-d2-1
Molecular FormulaC19H21N
Molecular Weight265.4 g/mol
Structural Identifiers
SMILESC1CC2(C3=CC=CC=C3C1C4=CC=CC=C42)CCCN
InChIInChI=1S/C19H21N/c20-13-5-11-19-12-10-14(15-6-1-3-8-17(15)19)16-7-2-4-9-18(16)19/h1-4,6-9,14H,5,10-13,20H2/i5D2
InChIKeyIFHUOEQJTQWFGJ-BFWBPSQCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Demethylmaprotiline-d2-1: A Stable Isotope-Labeled N-Desmethylmaprotiline for Quantitative Bioanalysis


Demethylmaprotiline-d2-1 (also known as Normaprotiline-d2-1) is a deuterium-labeled analog of N-desmethylmaprotiline, the primary active metabolite of the tetracyclic antidepressant maprotiline [1]. This compound belongs to the class of stable isotope-labeled internal standards (SIL-IS) used in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). With a molecular formula of C19H19D2N and a molecular weight of 265.39 g/mol, Demethylmaprotiline-d2-1 is distinguished by the replacement of two hydrogen atoms with deuterium atoms, providing a mass shift of +2 Da relative to the unlabeled analyte [2]. This compound is utilized in clinical and forensic toxicology for the accurate quantification of desmethylmaprotiline in biological matrices, particularly in therapeutic drug monitoring and pharmacokinetic studies [3].

Why Non-Deuterated or Alternative Internal Standards Cannot Replace Demethylmaprotiline-d2-1


In quantitative bioanalysis using LC-MS or GC-MS, the choice of internal standard critically determines assay accuracy and precision. A non-deuterated structural analog or a chemically distinct internal standard cannot reliably correct for matrix effects, extraction recovery variability, or ion suppression/enhancement that occur during sample preparation and analysis [1]. Demethylmaprotiline-d2-1, as a stable isotope-labeled analog, co-elutes with the analyte (desmethylmaprotiline) under identical chromatographic conditions, ensuring near-identical ionization efficiency and recovery characteristics. In contrast, a non-isotopic internal standard may exhibit differential extraction behavior and distinct ion suppression patterns, leading to systematic quantification bias that compromises data integrity in pharmacokinetic assessments [2]. The +2 Da mass difference provided by Demethylmaprotiline-d2-1 enables unambiguous mass spectrometric differentiation from the endogenous analyte without isotopic overlap, a requirement that cannot be met by unlabeled alternatives or suboptimal deuterated analogs with fewer deuterium labels [3].

Quantitative Differentiation of Demethylmaprotiline-d2-1 Against Alternative Internal Standards


Mass Shift and Isotopic Purity: Distinguishing Demethylmaprotiline-d2-1 from Unlabeled and Other Deuterated Analogs

Demethylmaprotiline-d2-1 provides a +2 Da mass shift relative to unlabeled desmethylmaprotiline, enabling distinct mass spectrometric detection without isotopic interference [1]. In contrast, a +3 Da or +5 Da deuterated analog may introduce isotopic cross-talk due to natural isotope abundance overlap. The +2 Da difference is optimal for minimizing interference while maintaining chromatographic co-elution. The isotopic purity of Demethylmaprotiline-d2-1 is specified at ≥98%, ensuring minimal unlabeled analyte contamination .

Mass Spectrometry Stable Isotope Labeling Quantitative Bioanalysis

Comparative Analytical Performance: Demethylmaprotiline-d2-1 vs. Maprotiline-d3 as Internal Standard for Metabolite Quantification

While Maprotiline-d3 has been validated as an internal standard for maprotiline quantification with a precision of ~5% at 2 ng/mL [1], its use for the metabolite desmethylmaprotiline is suboptimal due to differences in extraction recovery and ionization efficiency [2]. Demethylmaprotiline-d2-1, being the isotopologue of the analyte, is expected to exhibit superior matrix effect correction. In a cross-study comparison, assays using analyte-specific deuterated internal standards achieve intra- and inter-assay precision CVs of <10% across the calibration range, whereas use of a non-isotopic or parent-drug internal standard can result in CVs >15% due to differential ion suppression [3].

Analytical Validation Internal Standard Selection Metabolite Assay

Isotopic Labeling Position: Demethylmaprotiline-d2-1 vs. Alternative Deuterated Analogs with Different Labeling Sites

Demethylmaprotiline-d2-1 is labeled at specific positions (designated by the '-1' suffix) that are not prone to deuterium-hydrogen exchange under physiological or analytical conditions. In contrast, certain deuterated analogs labeled at acidic protons (e.g., on amine groups) may undergo back-exchange in aqueous solutions, leading to loss of isotopic label and inaccurate quantification [1]. The solid-state stability of Demethylmaprotiline-d2-1 is documented as ≥3 years at -20°C, with no evidence of isotopic degradation under recommended storage .

Deuterium Labeling Metabolic Stability Isotope Exchange

Comparative Pharmacokinetic Profile: Demethylmaprotiline vs. Maprotiline Parent Drug

Desmethylmaprotiline (DMAP) is an active metabolite with distinct pharmacokinetic properties compared to maprotiline (MAP). In rats, after acute oral administration of maprotiline (20 mg/kg), the fraction metabolized to DMAP was 0.065, and DMAP exhibited a similar brain penetration ratio (kin/kout) as MAP, indicating equivalent CNS access [1]. Following chronic administration, the bioavailability of MAP increased 2.6-fold and the fraction metabolized to DMAP increased 1.7-fold [2]. These data underscore the need for specific quantification of the metabolite using Demethylmaprotiline-d2-1, as total maprotiline measurements cannot adequately reflect the pharmacological contribution of the active metabolite [3].

Pharmacokinetics Active Metabolite Therapeutic Drug Monitoring

Clinical Relevance: Serum Concentration Relationships Between Maprotiline and Desmethylmaprotiline in Patients

In depressed patients, serum concentrations of desmethylmaprotiline (DMPT) correlate with both dose and therapeutic outcomes. A study of 15 inpatients (27 blood samplings) found that DMPT serum levels showed a highly linear relationship with daily maprotiline dose (p<0.01), and the DMPT/MPT ratio averaged 0.40 ± 0.15 [1]. Importantly, adverse effects were correlated with the sum of MPT + DMPT concentrations (active moiety), with threshold concentrations for efficacy (>150 ng/mL) and toxicity (>300 ng/mL) established [2]. Quantification of DMPT using Demethylmaprotiline-d2-1 thus enables precise determination of the active moiety, which is not possible using parent-drug-only assays or non-deuterated internal standards that lack the required specificity [3].

Therapeutic Drug Monitoring Clinical Pharmacology Adverse Effects

Analytical Sensitivity: Demethylmaprotiline-d2-1 Enables Low-ng/mL Quantification Comparable to Validated Methods

Methods employing deuterated internal standards for maprotiline and its metabolites achieve lower limits of quantification (LLOQ) in the range of 2 ng/mL with ~5% precision [1]. Specifically, a validated GC-MS assay using Maprotiline-d3 as internal standard for both parent drug and metabolite achieved an LLOQ of 2 ng/mL for desmethylmaprotiline in plasma [2]. Demethylmaprotiline-d2-1, as the direct isotopologue, is anticipated to provide comparable or improved sensitivity due to optimal co-elution and matrix effect correction [3]. This sensitivity is critical for detecting low metabolite concentrations in pediatric or microsampling applications.

Limit of Quantification Method Validation Trace Analysis

Critical Applications of Demethylmaprotiline-d2-1 in Bioanalysis and Clinical Research


Therapeutic Drug Monitoring of Maprotiline in Depressed Patients

Demethylmaprotiline-d2-1 is essential for accurate quantification of the active metabolite desmethylmaprotiline in patient serum or plasma. Given that the active moiety (maprotiline + desmethylmaprotiline) correlates with both therapeutic response and adverse effects [1], precise measurement using this deuterated internal standard enables clinicians to individualize dosing and maintain concentrations within the therapeutic window (150-300 ng/mL). The +2 Da mass shift and co-elution properties ensure robust quantitation even in the presence of co-medications [2].

Pharmacokinetic Studies of Maprotiline and Its Metabolites in Preclinical Models

In preclinical pharmacokinetic studies, such as those examining brain penetration and accumulation of desmethylmaprotiline after acute or chronic maprotiline administration [1], Demethylmaprotiline-d2-1 provides the necessary analytical specificity to distinguish the metabolite from the parent drug and endogenous interferences. Its use ensures that calculated pharmacokinetic parameters (e.g., fraction metabolized, brain-to-plasma ratios) are accurate and reproducible, supporting valid cross-study comparisons and regulatory submissions [2].

Forensic Toxicology and Postmortem Analysis

In forensic investigations involving maprotiline overdose or fatalities, Demethylmaprotiline-d2-1 enables reliable quantification of desmethylmaprotiline in postmortem blood, urine, and tissue specimens [1]. The isotope-labeled internal standard compensates for matrix effects inherent in decomposed samples, ensuring that reported concentrations are legally defensible. This is critical for establishing cause of death and interpreting postmortem redistribution phenomena [2].

Method Development and Validation for LC-MS/MS Assays

Analytical laboratories developing new LC-MS/MS methods for antidepressant monitoring require a high-purity, stable isotope-labeled internal standard for desmethylmaprotiline. Demethylmaprotiline-d2-1, with its ≥98% isotopic purity and non-exchangeable labeling [1], meets the stringent requirements of bioanalytical method validation guidelines (e.g., FDA, EMA). Its use facilitates the demonstration of accuracy, precision, selectivity, and matrix effect robustness across the calibration range [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Demethylmaprotiline-d2-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.